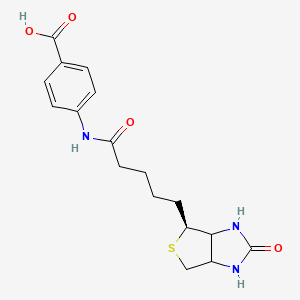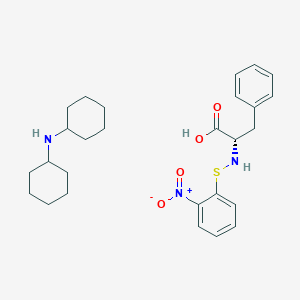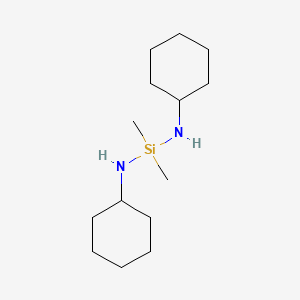
N,N'-Dicyclohexyl-1,1-dimethylsilanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dicyclohexyl-1,1-dimethylsilanediamine is a chemical compound with the molecular formula C14H30N2Si. It is known for its unique structure, which includes two cyclohexyl groups and a dimethylsilyl group attached to a diamine backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dicyclohexyl-1,1-dimethylsilanediamine typically involves the reaction of cyclohexylamine with dimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
2 C6H11NH2+(CH3)2SiCl2→(C6H11NH)2Si(CH3)2+2HCl
Industrial Production Methods
In industrial settings, the production of N,N’-Dicyclohexyl-1,1-dimethylsilanediamine is scaled up using similar synthetic routes. The reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The by-products, such as hydrogen chloride, are removed through appropriate scrubbing systems.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Dicyclohexyl-1,1-dimethylsilanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Dicyclohexyl-1,1-dimethylsilanediamine is utilized in various fields of scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor in the synthesis of organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N’-Dicyclohexyl-1,1-dimethylsilanediamine involves its interaction with molecular targets through its amine and silane groups. These interactions can lead to the formation of stable complexes with metals and other substrates, influencing various chemical and biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dicyclohexylcarbodiimide: Known for its use in peptide synthesis.
N,N’-Diisopropylcarbodiimide: Another carbodiimide used in organic synthesis.
N,N’-Dicyclohexyl-1,1-dimethylsilanediamine: Unique due to its silane group, which imparts different reactivity compared to carbodiimides.
Uniqueness
N,N’-Dicyclohexyl-1,1-dimethylsilanediamine stands out due to its silane group, which allows it to participate in unique reactions and form stable complexes that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
16411-32-8 |
|---|---|
Molekularformel |
C14H30N2Si |
Molekulargewicht |
254.49 g/mol |
IUPAC-Name |
N-[(cyclohexylamino)-dimethylsilyl]cyclohexanamine |
InChI |
InChI=1S/C14H30N2Si/c1-17(2,15-13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h13-16H,3-12H2,1-2H3 |
InChI-Schlüssel |
PLUXWTRVVOADTC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(NC1CCCCC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Benzofuro[3,2-c]pyrazole](/img/structure/B13820080.png)
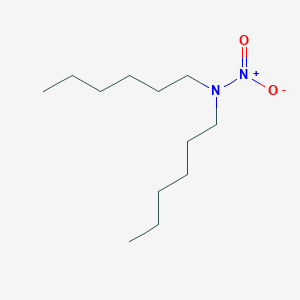
![methyl (1R,2S,3S,5S)-3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13820093.png)
![Ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate](/img/structure/B13820095.png)

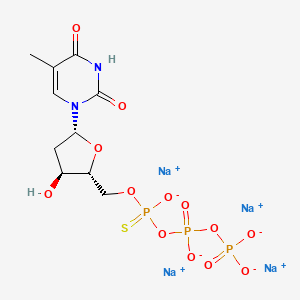
![4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B13820119.png)


![{(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13820140.png)
![2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile](/img/structure/B13820148.png)
